H-Tyr-Pro-Trp-Gly-NH2 H-Tyr-Pro-Trp-Gly-NH2
Brand Name: Vulcanchem
CAS No.: 144450-13-5
VCID: VC21083069
InChI: InChI=1S/C27H32N6O5/c28-20(12-16-7-9-18(34)10-8-16)27(38)33-11-3-6-23(33)26(37)32-22(25(36)31-15-24(29)35)13-17-14-30-21-5-2-1-4-19(17)21/h1-2,4-5,7-10,14,20,22-23,30,34H,3,6,11-13,15,28H2,(H2,29,35)(H,31,36)(H,32,37)/t20-,22-,23-/m0/s1
SMILES: C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N
Molecular Formula: C27H32N6O5
Molecular Weight: 520.6 g/mol

H-Tyr-Pro-Trp-Gly-NH2

CAS No.: 144450-13-5

Cat. No.: VC21083069

Molecular Formula: C27H32N6O5

Molecular Weight: 520.6 g/mol

* For research use only. Not for human or veterinary use.

H-Tyr-Pro-Trp-Gly-NH2 - 144450-13-5

CAS No. 144450-13-5
Molecular Formula C27H32N6O5
Molecular Weight 520.6 g/mol
IUPAC Name (2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C27H32N6O5/c28-20(12-16-7-9-18(34)10-8-16)27(38)33-11-3-6-23(33)26(37)32-22(25(36)31-15-24(29)35)13-17-14-30-21-5-2-1-4-19(17)21/h1-2,4-5,7-10,14,20,22-23,30,34H,3,6,11-13,15,28H2,(H2,29,35)(H,31,36)(H,32,37)/t20-,22-,23-/m0/s1
Standard InChI Key HWGSOAJXZHSMGE-PMVMPFDFSA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N
SMILES C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N
Canonical SMILES C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N

Chemical Structure and Properties

Structural Composition

H-Tyr-Pro-Trp-Gly-NH2 is a tetrapeptide consisting of four amino acid residues in sequence: tyrosine (Tyr), proline (Pro), tryptophan (Trp), and glycine (Gly), with an amide group (NH2) at the C-terminus. This specific arrangement of amino acids creates a unique three-dimensional structure that contributes to its biological activity. The peptide contains aromatic side chains from both tyrosine and tryptophan, which are important structural features for interaction with opioid receptors. The proline residue introduces a characteristic bend in the peptide backbone, while the C-terminal amidation protects the peptide from carboxypeptidase degradation and enhances its biological half-life. These structural features collectively contribute to the peptide's ability to interact with specific receptor binding sites.

Physical and Chemical Properties

The molecular weight of H-Tyr-Pro-Trp-Gly-NH2 as a trifluoroacetate (TFA) salt is approximately 620.7 g/mol, as documented in detailed analyses . When subjected to electrospray mass spectrometric analysis, the compound exhibits a dominant peak at m/z = 521, corresponding to the single protonated form of the amide peptide . This characteristic mass fingerprint serves as an important identifier in analytical procedures. In high-performance liquid chromatography (HPLC) analysis, the synthetic amide form of the peptide (H-Tyr-Pro-Trp-Gly-NH2) has a retention time of 24.2 minutes, while the free acid form (H-Tyr-Pro-Trp-Gly-OH) elutes later at 26.1 minutes under identical conditions . This difference in retention times provides a reliable method for distinguishing between the amide and free acid forms during purification and identification procedures.

Comparison with Related Peptides

H-Tyr-Pro-Trp-Gly-NH2 shares structural similarities with other bioactive peptides, particularly those in the opioid family. The compound is part of the Tyr-MIF-1 family, which includes the previously identified Tyr-Pro-Leu-Gly-NH2 (Tyr-MIF-1). While structurally related, H-Tyr-Pro-Trp-Gly-NH2 differs from Endomorphin-1 (H-Tyr-Pro-Trp-D-Phe-NH2), which has high affinity and specificity for the μ (mu) opioid receptor. The key difference lies in the fourth residue, where H-Tyr-Pro-Trp-Gly-NH2 contains glycine instead of D-phenylalanine. This structural variation results in distinct pharmacological profiles between these peptides. Additionally, the compound differs from the heptapeptide H-Tyr-Pro-Trp-Phe-Gly-Leu-Met-NH2, which has a molecular weight of 912.1 g/mol and contains additional amino acids beyond the fourth position .

Discovery and Isolation

Original Isolation

H-Tyr-Pro-Trp-Gly-NH2 was first isolated from the frontal cortex of human brain tissue obtained from the National Neurological Research Bank at the VA Wadsworth Medical Center in Los Angeles, California . The isolation process involved a systematic extraction methodology specifically designed to preserve the integrity of the peptide during the purification process. This discovery represented a significant advancement in understanding the endogenous opioid system and its components. The identification of this novel tetrapeptide expanded the known repertoire of naturally occurring neuroactive peptides within the human central nervous system. The discovery process established this compound as "a new member of the Tyr-MIF-l family of biologically active peptides," highlighting its relationship to previously characterized neurologically active compounds .

Purification and Characterization Methodology

The purification of H-Tyr-Pro-Trp-Gly-NH2 employed a multi-step approach involving solid phase extraction followed by preparative reverse-phase high-performance liquid chromatography (rpHPLC) . According to the reported methodology, the tissue extract of human brain cortex (200 g) underwent initial extraction followed by purification in four separate portions to prevent column overload. This careful fractionation process allowed researchers to isolate several immunoreactive fractions, with the fraction containing H-Tyr-Pro-Trp-Gly-NH2 being distinct from the major immunoreactive peak that contained Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2) . The structure of the isolated peptide was confirmed through sequencing and mass spectrometric analysis, with the amino acid sequence determined by measuring the phenylthiohydantoin (PTH) derivatives generated during Edman degradation sequencing.

Structural Confirmation

The structural identification of H-Tyr-Pro-Trp-Gly-NH2 was accomplished through multiple complementary analytical techniques. Edman degradation sequencing revealed the specific amino acid sequence, with the first cycle yielding 1082 pmol of PTH-Tyr, the second cycle 702 pmol of PTH-Pro, the third cycle 92 pmol of PTH-Trp, and the fourth cycle 1029 pmol of PTH-Gly . The lower yield of PTH-Trp was noted as typical for tryptophan residues, and the presence of tryptophan was further confirmed through UV spectral analysis. The absence of additional PTH-amino acids beyond the fourth cycle, at levels above background, confirmed the tetrapeptide nature of the compound. Electrospray mass spectrometric analysis of the isolated peptide showed a dominant peak at m/z = 521, corresponding to the single protonated mass calculated for the amide form . The structure was ultimately verified by synthesizing both the amide form (H-Tyr-Pro-Trp-Gly-NH2) and the free acid form (H-Tyr-Pro-Trp-Gly-OH) and comparing their HPLC elution profiles with the naturally isolated peptide.

Synthesis Methods

Chemical Synthesis Routes

The synthesis of H-Tyr-Pro-Trp-Gly-NH2 can be accomplished through various peptide synthesis methodologies, including both solution-phase and solid-phase approaches. One documented synthesis route involves a stepwise approach with protected amino acid precursors. The process typically begins with the preparation of Boc-Trp-Gly-NH2, which can be synthesized with a yield of approximately 95% . After deprotection, the dipeptide H-Trp-Gly-NH2 is obtained, which is then coupled with Boc-Tyr-Pro-OH to form Boc-Tyr-Pro-Trp-Gly-NH2. This protected tetrapeptide is reported to be synthesized with a yield of 79% . The final step involves removal of the Boc protecting group to yield H-Tyr-Pro-Trp-Gly-NH2 as a TFA salt, with documented yields of approximately 81%. This synthetic route requires careful control of reaction conditions to maintain stereochemical integrity and prevent racemization at the amino acid stereocenters.

Solid-Phase Peptide Synthesis Approaches

Modern solid-phase peptide synthesis (SPPS) techniques offer efficient routes for producing H-Tyr-Pro-Trp-Gly-NH2. While traditional SPPS typically proceeds in the C-to-N direction, advances in N-to-C peptide synthesis methodologies provide alternative approaches that might be beneficial for certain peptide sequences . These methods often involve the use of specialized resins and coupling reagents designed to minimize side reactions and maximize yield. The synthesis of short peptides like H-Tyr-Pro-Trp-Gly-NH2 can benefit from these advances, potentially allowing for higher purity products with fewer purification steps. The choice between conventional C-to-N or alternative N-to-C synthesis directions would depend on specific considerations related to the particular amino acid sequence and desired end-product specifications.

Yields and Physical Data

Synthetic approaches to producing H-Tyr-Pro-Trp-Gly-NH2 have been documented with relatively high yields. According to published data, the final product H-Tyr-Pro-Trp-Gly-NH2 as a TFA salt can be obtained with a yield of 81% . The physical characteristics of this compound and its synthetic intermediates provide important benchmarks for quality control during production. The table below summarizes key physical data for H-Tyr-Pro-Trp-Gly-NH2 and related synthetic intermediates:

PeptideMolecular WeightYieldTLC (Rf)
Boc-Trp-Gly-NH2360.495%Not specified
H-Trp-Gly-NH2 - TFA374.291%Not specified
Boc-Tyr-Pro-OH378.463%Not specified
Boc-Tyr-Pro-Trp-Gly-NH2620.779%Not specified
H-Tyr-Pro-Trp-Gly-NH2 - TFA620.781%0.40

Biological Activity and Pharmacology

Opioid Receptor Binding Properties

H-Tyr-Pro-Trp-Gly-NH2 (Tyr-W-MIF-1) demonstrates significant binding affinity for opioid receptors, with a notable selectivity for mu opioid receptors. Studies have characterized this binding through displacement assays using tritiated DAMGO, a selective mu opioid receptor ligand . According to the research findings, Tyr-W-MIF-1 inhibits 50% of specific 3H-DAMGO binding at specific concentrations, demonstrating its ability to compete for the same binding sites as known mu opioid agonists. This receptor binding profile places H-Tyr-Pro-Trp-Gly-NH2 in the category of compounds potentially relevant for pain management and other therapeutic applications involving the opioid system. The binding characteristics suggest a structure-activity relationship where the tyrosine residue at the N-terminus likely interacts with the receptor binding pocket in a manner similar to other opioid peptides, while the tryptophan at position 3 may provide additional binding affinity through aromatic interactions.

Dual Agonist-Antagonist Activity

A particularly interesting aspect of H-Tyr-Pro-Trp-Gly-NH2 is its demonstrated dual pharmacological activity as both an opioid agonist and antagonist. The compound exhibits opiate agonist-like activity as evidenced by its ability to inhibit electrically induced contractions in the guinea pig ileum bioassay . This is a classic model for evaluating opioid activity, where inhibition of contractions typically indicates activation of opioid receptors located on enteric neurons. Concurrently, the peptide also demonstrates opiate antagonist-like properties, as shown by its ability to attenuate the inhibition of ileal contractions induced by DAMGO (a selective mu opioid receptor agonist) in morphine-tolerant animals . This dual activity profile distinguishes H-Tyr-Pro-Trp-Gly-NH2 from pure agonists or antagonists and suggests a more complex pharmacological interaction with opioid receptor systems, potentially involving partial agonism or biased signaling mechanisms.

Comparison with Related Bioactive Peptides

H-Tyr-Pro-Trp-Gly-NH2 belongs to the Tyr-MIF-1 family of peptides, which includes Tyr-Pro-Leu-Gly-NH2 (Tyr-MIF-1) . While sharing structural similarities, these peptides exhibit distinct pharmacological profiles. Tyr-MIF-1 has been previously characterized for its biological activities, including its role in modulating opioid responses. The replacement of leucine with tryptophan in H-Tyr-Pro-Trp-Gly-NH2 appears to significantly alter the compound's receptor interactions and biological effects. Additionally, H-Tyr-Pro-Trp-Gly-NH2 differs from Endomorphin-1 (H-Tyr-Pro-Trp-D-Phe-NH2), which is known for its high affinity and specificity for the μ (mu) opioid receptor. The structural differences between these peptides, particularly at the fourth position, result in distinct pharmacological profiles that may be exploited for different therapeutic applications. Understanding these structure-activity relationships provides valuable insights for the design of novel peptide-based therapeutics targeting the opioid system.

Occurrence and Biological Context

Natural Occurrence in Proteins

The tetrapeptide sequence Tyr-Pro-Trp-Gly has been identified within several known proteins, suggesting potential biological roles beyond its isolated peptide form. According to database searches, this sequence occurs in protocatechuate 3,4-dioxygenase beta chain, atrial natriuretic factor clearance receptor, carboxypeptidase B from the broad-fingered crayfish, and right-ORF protein from Aleutian mink disease . These diverse protein sources span both prokaryotic and eukaryotic organisms, suggesting evolutionary conservation of this sequence motif. The presence of this tetrapeptide sequence within larger proteins raises questions about whether H-Tyr-Pro-Trp-Gly-NH2 might be generated in vivo through proteolytic processing of these proteins. Such processing would be consistent with the mechanism by which many bioactive peptides are produced within biological systems. Further investigation into the structural and functional roles of this sequence within these proteins could provide insights into the evolutionary significance of this peptide motif.

Neurological Distribution and Function

As H-Tyr-Pro-Trp-Gly-NH2 was isolated from the frontal cortex of human brain tissue, its presence in this specific brain region suggests a potential role in higher cognitive functions or neurological processes associated with this area. The frontal cortex is involved in executive functions, decision-making, and various aspects of emotional regulation, raising the possibility that this peptide may participate in these neurological processes. The peptide's opioid receptor binding capabilities suggest it may function as an endogenous modulator of opioid signaling within the central nervous system. Given that opioid systems are known to influence pain perception, stress responses, reward pathways, and emotional regulation, H-Tyr-Pro-Trp-Gly-NH2 may contribute to these physiological and psychological processes. Further research into the distribution of this peptide across different brain regions and its concentration changes under various physiological conditions would enhance understanding of its neurological significance.

Analytical Methods for Detection and Quantification

Chromatographic Techniques

High-performance liquid chromatography (HPLC) represents a primary analytical method for the detection and quantification of H-Tyr-Pro-Trp-Gly-NH2. The peptide exhibits characteristic retention times that allow for its identification and separation from related compounds. As documented in the research, the synthetic amide form of the peptide (H-Tyr-Pro-Trp-Gly-NH2) has a retention time of 24.2 minutes under specific HPLC conditions, while the free acid form (H-Tyr-Pro-Trp-Gly-OH) elutes later at 26.1 minutes . These distinct chromatographic profiles enable reliable differentiation between the amide and free acid forms. Reverse-phase HPLC methodologies are particularly effective for separating and identifying this peptide from complex biological matrices, such as brain tissue extracts. The optimization of mobile phase composition, gradient conditions, and column parameters allows for enhanced resolution and sensitivity in H-Tyr-Pro-Trp-Gly-NH2 detection, making HPLC an invaluable tool for both qualitative and quantitative analyses of this compound in various research contexts.

Mass Spectrometric Analysis

Mass spectrometry provides powerful analytical capabilities for H-Tyr-Pro-Trp-Gly-NH2 characterization, offering high sensitivity and specificity. Electrospray ionization mass spectrometry has been successfully applied to this peptide, revealing a characteristic dominant peak at m/z = 521, which corresponds to the single protonated mass calculated for the amide form . This distinctive mass signature serves as a definitive identifier for the compound. Modern tandem mass spectrometry techniques (MS/MS) can further enhance structural characterization by providing fragmentation patterns specific to the peptide sequence. These fragmentation patterns generate daughter ions that can confirm the amino acid sequence and identify potential post-translational modifications. The combination of liquid chromatography with mass spectrometry (LC-MS) represents a particularly powerful approach for analyzing H-Tyr-Pro-Trp-Gly-NH2 in complex samples, offering both separation efficiency and definitive structural identification in a single analytical platform.

Immunological Detection Methods

Immunological approaches provide alternative methods for detecting and quantifying H-Tyr-Pro-Trp-Gly-NH2 in biological samples. The development of specific antibodies against this peptide enables the application of techniques such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), and immunohistochemistry. These methods offer advantages in terms of throughput and adaptability to different sample types. In the original research, immunoreactive fractions were identified during the purification process, indicating the feasibility of antibody-based detection for this peptide . The specificity of such immunological methods depends on the quality of the antibodies used, with potential cross-reactivity with structurally similar peptides representing a challenge that must be carefully addressed during assay development and validation. The combination of immunological pre-screening with confirmatory mass spectrometric analysis offers a comprehensive approach to H-Tyr-Pro-Trp-Gly-NH2 detection and quantification in complex biological matrices.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator